molecular formula C5H5IN2O2 B13073984 Methyl 4-iodo-1H-imidazole-5-carboxylate

Methyl 4-iodo-1H-imidazole-5-carboxylate

Cat. No.: B13073984
M. Wt: 252.01 g/mol
InChI Key: PXRYIOZTTUZRPX-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1H-imidazole-5-carboxylate typically involves the iodination of a pre-formed imidazole ring. One common method includes the reaction of 4-iodo-1H-imidazole-5-carboxylic acid with methanol in the presence of a strong acid like sulfuric acid. The reaction is carried out at elevated temperatures to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-iodo-1H-imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-iodo-1H-imidazole-5-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity in biological systems, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C5H5IN2O2

Molecular Weight

252.01 g/mol

IUPAC Name

methyl 5-iodo-1H-imidazole-4-carboxylate

InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8)

InChI Key

PXRYIOZTTUZRPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC=N1)I

Origin of Product

United States

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